molecular formula C13H10O B101392 1-(2-Propynyloxy)naphthalene CAS No. 18542-45-5

1-(2-Propynyloxy)naphthalene

Cat. No. B101392
CAS RN: 18542-45-5
M. Wt: 182.22 g/mol
InChI Key: SQUJYDFTMPTTLT-UHFFFAOYSA-N
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Description

1-(2-Propynyloxy)naphthalene is a compound that is related to the naphthalene family, which is a class of aromatic hydrocarbons consisting of two fused benzene rings. Naphthalene derivatives are of significant interest due to their diverse applications in organic synthesis, materials science, and pharmaceuticals. Although the provided papers do not directly discuss 1-(2-Propynyloxy)naphthalene, they offer insights into the chemistry of naphthalene and its derivatives, which can be extrapolated to understand the properties and reactivity of 1-(2-Propynyloxy)naphthalene.

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex due to the need for selective functionalization of the naphthalene core. For instance, the preparation of naphthalene-1,8-diylbis(diphenylmethylium) involves starting from 1,8-dibromonaphthalene and proceeding through a deoxygenation step to form a disiloxane, which is then used to generate the dication for further reactions . Similarly, the synthesis of 1-naphthaleneacrylic acid reported involves crystallization and theoretical calculations to understand the structure and reactivity of the compound . These studies suggest that the synthesis of 1-(2-Propynyloxy)naphthalene would likely involve multi-step reactions, possibly starting from a naphthalene derivative and introducing the propynyloxy moiety through a targeted substitution reaction.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be determined using techniques such as X-ray diffraction and computational studies. For example, the crystal structure of a PPh2- and BMes2-functionalized 1,8-naphthalene molecule was elucidated using single-crystal X-ray diffraction, and its electronic structure was studied using DFT computational methods . Similarly, the structure of 1-naphthaleneacrylic acid was determined at low temperatures, and theoretical calculations were performed to understand its vibrational spectra . These methods would be applicable to determine the molecular structure of 1-(2-Propynyloxy)naphthalene and to predict its electronic and steric properties.

Chemical Reactions Analysis

Naphthalene and its derivatives undergo various chemical reactions, including oxidative coupling and reactions with radicals. The dication derived from naphthalene was used for oxidative coupling of N,N-dialkylanilines to produce benzidines . Additionally, the reaction of naphthalene with hydroxyl radicals in the gas phase leads to the formation of various oxidation products, providing insights into the atmospheric chemistry of PAHs . The reactivity of 1-(2-Propynyloxy)naphthalene would likely be influenced by the presence of the propynyloxy group, which could participate in additional reactions such as nucleophilic additions or serve as a leaving group in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For instance, the PPh2- and BMes2-functionalized 1,8-naphthalene molecule exhibits thermal and photochemical stability and displays reactivity towards halogen molecules . The study of 1,2-naphthalene oxides and imines through ruthenium-catalyzed isomerization of oxa/azabicyclic alkenes highlights the regioselectivity and functional group tolerance of such transformations . These properties are crucial for understanding the behavior of 1-(2-Propynyloxy)naphthalene in various environments and its potential applications. The compound's stability, solubility, melting point, and reactivity with other chemicals would be key parameters to investigate.

Scientific Research Applications

Iron-Catalyzed Annulations for Naphthalene Derivatives Synthesis

A novel method using iron, an economical and environmentally-friendly transition metal, catalyzes the annulation of 1-(2-alkynylphenoxy)propan-2-ones. This process constructs naphthalene skeletons through dual C-H functionalizations, showcasing a sustainable approach to synthesizing complex naphthalene derivatives (Wang et al., 2009).

Nicholas Reactions for Cycloheptanaphthalenes

Nicholas reaction chemistry utilizes 2,7-dioxygenated naphthalenes to synthesize cycloheptanaphthalenes, highlighting the versatility of naphthalene derivatives in constructing complex molecular structures. This method contributes significantly to the total synthesis of microstegiol (Taj & Green, 2010).

Oxidative Coupling Using Naphthalene Derivatives

A study on naphthalene-1,8-diylbis(diphenylmethylium) explores its unique electron-transfer reduction behavior, offering insights into oxidative coupling reactions. This work demonstrates the potential of naphthalene derivatives in synthesizing benzidines, highlighting their application in organic chemistry (Saitoh et al., 2006).

Naphthalene Diimides in Supramolecular Chemistry

Naphthalene diimides (NDIs) have found extensive application in supramolecular chemistry, sensors, and as building blocks for molecular devices. Their ability to form host-guest complexes and facilitate ion-channel formation by ligand gating makes them valuable in the development of molecular switching devices (Kobaisi et al., 2016).

Atmospheric Oxidation of Naphthalene

The atmospheric oxidation mechanism of naphthalene initiated by the OH radical has been investigated, offering valuable insights into environmental chemistry. This research helps understand the transformation of naphthalene in the atmosphere, contributing to the study of air pollution and secondary organic aerosol formation (Zhang et al., 2012).

Safety And Hazards

The safety information for “1-(2-Propynyloxy)naphthalene” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

1-prop-2-ynoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUJYDFTMPTTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171775
Record name Naphthalene, 1-(2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Propynyloxy)naphthalene

CAS RN

18542-45-5
Record name 1-Naphthalenyl propargyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18542-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 1-(2-propynyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018542455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1-(2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a reaction flask fitted with a stirrer, a thermometer, a nitrogen gas inlet tube and a reflux condenser, was placed 21.259 parts of 1-naphthol, 53.086 parts of deionized water, 6.675 parts of NaOH and 0.120 part of tetrabutylammoniumbromide and to this mixture, 18.859 parts of propargyl bromide was added dropwise and reacted at 80° C. for 6 hours. After completion of the reaction, the content was treated with a mixture of ether and deionized water and the ether layer was separated, added with magnesium sulfate and kept stand overnight. After filtering off magnesium sulfate, the ether solvent was removed by an evaporator and the residue was subjected to a column chromatography (silica gel 200 mesh) to obtain a purified 1propargyloxynaphthalene. Yield 63.6%
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